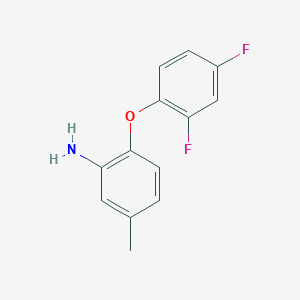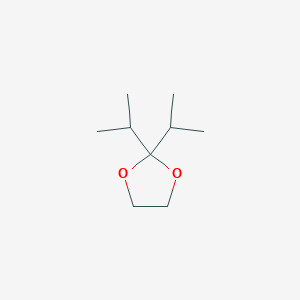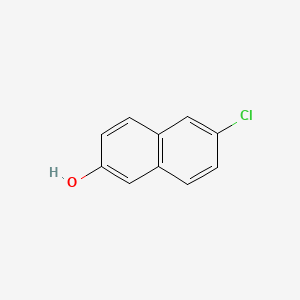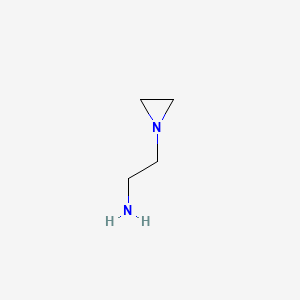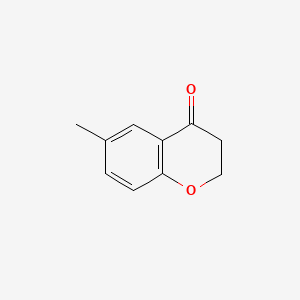
6-Methyl-4-chromanone
Overview
Description
6-Methyl-4-chromanone is a heterocyclic compound belonging to the class of chromanones. It is characterized by a fusion of a benzene ring with a dihydropyran ring, with a methyl group attached at the 6th position. This compound is significant due to its diverse biological activities and its role as a building block in medicinal chemistry .
Mechanism of Action
Target of Action
6-Methyl-4-chromanone, also known as 6-methylchroman-4-one, is a chromone derivative . Chromone derivatives are recognized as privileged structures for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives, in general, are known to interact with different types of receptors . The interaction of this compound with its targets could result in various changes, depending on the nature of the target and the type of interaction.
Biochemical Pathways
Chromone derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer activities . Therefore, it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-Methyl-4-chromanone plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. One notable interaction is with carbonyl reductase from Sporobolomyces salmonicolor, where this compound is reduced to the corresponding ®-chiral alcohol . Additionally, it has been used as a substrate for enantioselective reduction by biocatalysts such as Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium species . These interactions highlight the compound’s versatility in enzymatic reactions and its potential in stereoselective synthesis.
Cellular Effects
This compound exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, chromanone derivatives, including this compound, have demonstrated anti-inflammatory, antioxidant, and antimicrobial activities . These effects are mediated through interactions with cellular proteins and enzymes, leading to modulation of signaling pathways such as NF-κB and MAPKs, which are crucial for inflammatory responses and cellular stress management .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, chromanone derivatives have been found to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines . This inhibition is achieved through binding interactions with key signaling proteins, thereby preventing the activation of inflammatory pathways. Additionally, this compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent experimental results . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, potentially altering its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction by carbonyl reductase, resulting in the formation of chiral alcohols . Additionally, it may participate in oxidative metabolism, where it is further processed by cytochrome P450 enzymes . These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its intracellular accumulation . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is known to localize within the cytoplasm and may also be found in organelles such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The subcellular distribution of the compound is essential for its interactions with target biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methyl vinyl ketone, followed by cyclization to form the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as catalytic hydrogenation and the use of biocatalysts for enantioselective synthesis are also explored .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-chromanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding chromones or quinones.
Reduction: Formation of chiral alcohols using carbonyl reductase.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Enzymatic reduction using biocatalysts such as Sporobolomyces salmonicolor.
Substitution: Friedel-Crafts acylation using aluminum chloride.
Major Products:
Oxidation: Chromones and quinones.
Reduction: Chiral alcohols.
Substitution: Various substituted chromanones.
Scientific Research Applications
6-Methyl-4-chromanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 4-Chromanone
- 6-Fluoro-4-chromanone
- 7-Methyl-4-chromanone
Comparison: 6-Methyl-4-chromanone is unique due to the presence of the methyl group at the 6th position, which influences its biological activity and chemical reactivity. Compared to 4-chromanone, it exhibits enhanced antimicrobial and antioxidant properties. The fluorinated analog, 6-Fluoro-4-chromanone, shows different pharmacokinetic properties due to the electronegativity of fluorine .
Properties
IUPAC Name |
6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEPLSJAVTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342778 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-75-2 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline](/img/structure/B1361037.png)
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
